[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine
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Overview
Description
[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a fluorine atom and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final step involves the coupling of the pyrrolidine and pyrazole intermediates using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorine substitution but differs in the core structure.
Trifluorotoluene: Contains a trifluoromethyl group, offering different chemical properties.
Properties
Molecular Formula |
C10H17FN4 |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H17FN4/c1-14-5-8(4-13-14)6-15-7-9(11)2-10(15)3-12/h4-5,9-10H,2-3,6-7,12H2,1H3 |
InChI Key |
UTCSLRWTGRCPOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2CC(CC2CN)F |
Origin of Product |
United States |
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